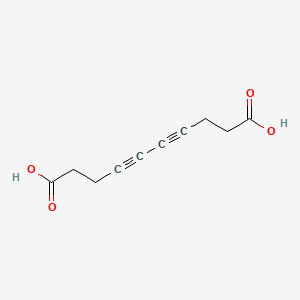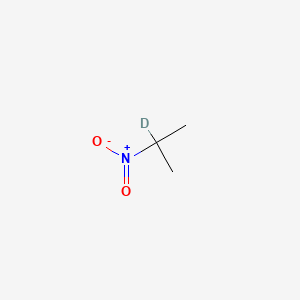
Propane, 2-deutero-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 2-deutero-2-nitro- is a derivative of propane where one of the hydrogen atoms at the second carbon position is replaced by a deuterium atom, and a nitro group is attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Propane, 2-deutero-2-nitro- typically involves the nitration of deuterated propane. The nitration process can be carried out using nitric acid in the presence of a catalyst under controlled temperature conditions. The reaction is usually performed in a microstructured flow reactor, which allows for precise control over the reaction parameters and enhances the selectivity for the desired product .
Industrial Production Methods: In an industrial setting, the vapor-phase nitration of deuterated propane is carried out at high temperatures (380°C–450°C) using evaporated nitric acid. The process involves a radical chain reaction mechanism, and the reaction mixture is rapidly quenched to prevent overreaction and to maximize the yield of Propane, 2-deutero-2-nitro- .
Análisis De Reacciones Químicas
Types of Reactions: Propane, 2-deutero-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propane, 2-deutero-2-nitro- has several applications in scientific research:
Chemistry: Used as a model compound in studying isotopic effects and reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a tracer in metabolic studies.
Mecanismo De Acción
The mechanism of action of Propane, 2-deutero-2-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates such as nitronates. These intermediates can interact with cellular components, causing oxidative stress and potential genotoxic effects . The deuterium substitution can influence the reaction kinetics and stability of the compound.
Comparación Con Compuestos Similares
2-Nitropropane: A non-deuterated analog with similar chemical properties but different isotopic composition.
1-Nitropropane: Another nitroalkane with the nitro group attached to the first carbon instead of the second.
Nitroethane: A simpler nitroalkane with one less carbon atom.
Uniqueness: Propane, 2-deutero-2-nitro- is unique due to the presence of the deuterium atom, which can significantly alter its chemical behavior and reaction kinetics compared to its non-deuterated analogs. This isotopic substitution makes it valuable for studying isotopic effects and for applications where deuterium labeling is beneficial .
Propiedades
Número CAS |
13224-31-2 |
|---|---|
Fórmula molecular |
C3H7NO2 |
Peso molecular |
90.10 g/mol |
Nombre IUPAC |
2-deuterio-2-nitropropane |
InChI |
InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3/i3D |
Clave InChI |
FGLBSLMDCBOPQK-WFVSFCRTSA-N |
SMILES isomérico |
[2H]C(C)(C)[N+](=O)[O-] |
SMILES canónico |
CC(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
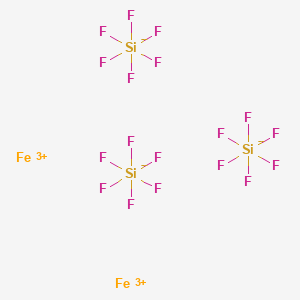
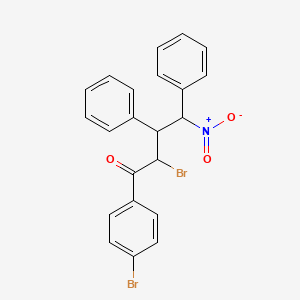
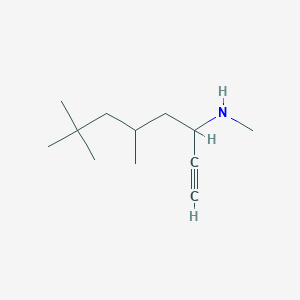
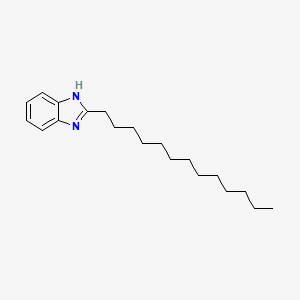
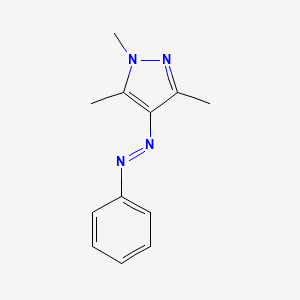
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
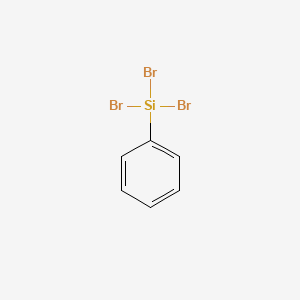
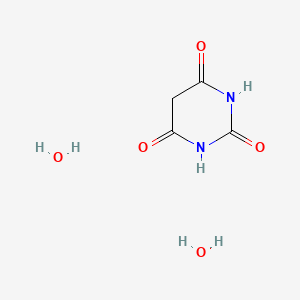
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
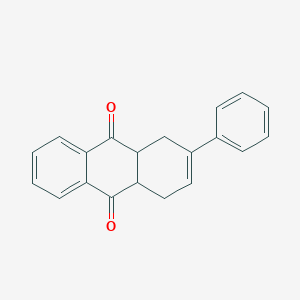
![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
